2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride
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Overview
Description
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenylsulfanyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with 2-bromoethyl phenyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the bromoethyl phenyl sulfide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated pyrrolidine derivatives.
Scientific Research Applications
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target protein. The pyrrolidine ring can also participate in binding interactions, contributing to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the phenylsulfanyl group.
Phenylsulfanylethylamine: Lacks the pyrrolidine ring but contains the phenylsulfanyl group.
Thiophene: A sulfur-containing heterocycle with aromatic properties.
Uniqueness
2-(2-Phenylsulfanylethyl)pyrrolidine;hydrochloride is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to its simpler analogs. The presence of the phenylsulfanyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.
Properties
CAS No. |
86026-71-3 |
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Molecular Formula |
C12H18ClNS |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-6-12(7-3-1)14-10-8-11-5-4-9-13-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H |
InChI Key |
IDLZRLIOCIVIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCSC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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